5-Amino-1H-imidazole-4-carboxamide hydrate
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Overview
Description
5-Amino-1H-imidazole-4-carboxamide hydrate is a chemical compound with the molecular formula C4H6N4O•XH2O. It is an aminoimidazole derivative and is often used as a synthetic precursor in various chemical reactions. This compound is known for its role in the synthesis of other significant molecules, particularly in the fields of medicinal chemistry and biochemistry.
Mechanism of Action
Target of Action
The primary target of 5-Amino-1H-imidazole-4-carboxamide hydrate, also known as AICAR, is the AMP-dependent protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the response to metabolic stress .
Mode of Action
AICAR is an analog of adenosine monophosphate (AMP) and can stimulate AMPK activity . By mimicking the structure of AMP, AICAR is able to bind to AMPK, leading to its activation . This activation triggers a cascade of events that help the cell adapt to metabolic stress, such as enhancing glucose uptake, fatty acid oxidation, and mitochondrial biogenesis .
Biochemical Pathways
AICAR is an intermediate in the generation of inosine monophosphate . It affects various biochemical pathways, primarily those related to energy metabolism. The activation of AMPK by AICAR leads to the inhibition of anabolic pathways (like fatty acid synthesis) and the stimulation of catabolic pathways (like fatty acid oxidation), thereby promoting ATP production and restoring energy balance within the cell .
Pharmacokinetics
It’s known that aicar can be used clinically to treat and protect against cardiac ischemic injury .
Result of Action
The activation of AMPK by AICAR leads to a variety of molecular and cellular effects. These include the enhancement of glucose uptake, the promotion of fatty acid oxidation, and the stimulation of mitochondrial biogenesis . These effects help to restore energy balance within the cell, making AICAR a potential therapeutic agent for conditions related to energy metabolism, such as diabetes .
Action Environment
The action, efficacy, and stability of AICAR can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of AICAR, which in turn can influence its bioavailability . Additionally, the presence of other substances, such as inhibitors or activators of AMPK, can also affect the action of AICAR
Biochemical Analysis
Biochemical Properties
5-Amino-1H-imidazole-4-carboxamide hydrate is involved in the generation of inosine monophosphate and is an analog of adenosine monophosphate (AMP) that can stimulate AMP-dependent protein kinase (AMPK) activity . It interacts with enzymes such as the bifunctional purine biosynthesis protein PURH .
Cellular Effects
This compound influences cell function by affecting cell signaling pathways and gene expression. For instance, it has been associated with antihyperalgesia and the inhibition of nociceptive signaling in the spinal cord in models of paw inflammation . It also triggers GLUT4 trafficking, which is crucial for glucose transport into cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is capable of stimulating AMP-dependent protein kinase (AMPK) activity, which plays a key role in cellular energy homeostasis .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. For instance, it has been shown that Tbc1d1 temporally acquires insulin responsiveness, which triggers GLUT4 trafficking .
Metabolic Pathways
This compound is involved in purine metabolism. It is an intermediate in the generation of inosine monophosphate . It is synthesized in both routes but used only in purine biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 5-Amino-1H-imidazole-4-carboxamide involves the hydrolysis of commercially available hypoxanthine. This one-step synthesis is highly efficient and environmentally friendly, significantly reducing production costs . The key hydrolysis step and practical isolation techniques enable a streamlined manufacturing process.
Industrial Production Methods
In industrial settings, the synthesis of 5-Amino-1H-imidazole-4-carboxamide typically involves the use of hypoxanthine as a starting material. The process is optimized to ensure high yield and purity, with minimal environmental impact. The development of this method has made the compound more accessible for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions include various derivatives of 5-Amino-1H-imidazole-4-carboxamide, such as 4-(N′-benzoylcarbamoyl)amino-5-imidazolecarboxamide and 5-amino-1-β-D-ribosyl-4-imidazolecarboxamide-5′-phosphate .
Scientific Research Applications
5-Amino-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in the study of metabolic pathways and enzyme functions.
Medicine: It is used in the synthesis of anticancer drugs, such as temozolomide.
Industry: It is used in the production of various pharmaceuticals and biochemical reagents.
Comparison with Similar Compounds
Similar Compounds
5-Aminoimidazole-4-carboxamide: This compound is structurally similar and shares many of the same applications.
5-Aminoimidazole-4-carbonitrile: Another similar compound used in the synthesis of various biochemical reagents.
Uniqueness
What sets 5-Amino-1H-imidazole-4-carboxamide apart is its high efficiency in synthesis and its significant role in the production of anticancer drugs. Its ability to activate AMPK also makes it a valuable compound in metabolic research.
Properties
IUPAC Name |
4-amino-1H-imidazole-5-carboxamide;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.H2O/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOSYMLDDLWPLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)N.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64236-33-5 |
Source
|
Record name | 4-Aminoimidazol-5-carboxamid hydrat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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